N-cyclopentyl-2-(2-pyridinylthio)acetamide
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Description
The exploration of novel chemical entities often involves detailed investigation into their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Compounds similar to N-cyclopentyl-2-(2-pyridinylthio)acetamide, such as those containing cyclohexyl, pyridine, and acetamide groups, have been extensively studied for their potential in various applications, including as opioid agonists and in other pharmacological areas.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, starting from chiral amino acids or other precursors, and employing strategies like enzyme-catalyzed asymmetric hydrolysis or cyclisation techniques. For example, compounds like N-[2-(1-pyrrolidinyl)ethyl]acetamides have been synthesized for their biological evaluation as opioid kappa agonists, showcasing the relevance of structural manipulation in achieving desired bioactivity (Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the conformation and reactivity of chemical compounds. X-ray crystallography and computational methods are often used to elucidate the geometry, bond lengths, angles, and stereochemistry. The solid-state structure and conformation of similar compounds have been studied to understand their drug-receptor interactions, highlighting the significance of molecular conformation in biological activity (Bandoli et al., 1981).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds depend significantly on their functional groups and molecular structure. For instance, the reactivity towards Michael addition or cyclisation reactions can lead to the formation of novel heterocyclic structures, indicating the versatility of these compounds in synthetic chemistry (Dyachenko et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular composition and arrangement. Studies often investigate these aspects to inform compound handling, formulation, and application potentials. For example, the crystal structure of related compounds provides insight into the intermolecular interactions and stability critical for drug design and development (Mague et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-cyclopentyl-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-11(14-10-5-1-2-6-10)9-16-12-7-3-4-8-13-12/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZUGNHKPCVGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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